2-(4-amino-3-hydroxyphenyl)acetic acid

描述

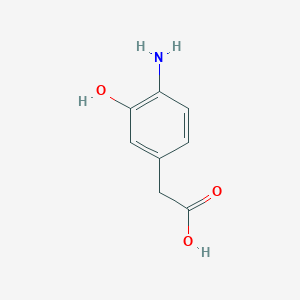

2-(4-amino-3-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenylacetic acid, characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 3-position on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-amino-3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the nitration of phenylacetic acid, followed by reduction and subsequent hydroxylation. Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Additionally, microbial biosynthetic systems have been explored for the production of similar compounds, offering an environmentally friendly alternative .

化学反应分析

Functional Group Reactivity

The compound’s reactivity arises from three key functional groups:

-

Aromatic amino group (-NH₂) : Prone to electrophilic substitution, diazotization, and acylation.

-

Phenolic hydroxyl group (-OH) : Participates in sulfonation, phosphorylation, and esterification.

-

Carboxylic acid (-COOH) : Undergoes decarboxylation, esterification, and salt formation.

Key Reactions

Synthetic Pathways

While no direct synthesis is documented, plausible routes include:

-

Friedel-Crafts alkylation : Starting from 4-amino-3-hydroxyphenol and chloroacetic acid under alkaline conditions.

-

Reductive amination : Using glyoxylic acid derivatives and ammonia, followed by reduction (similar to methods in ).

Example Protocol from Analogous Systems ( ):

-

Condensation : React 4-amino-3-hydroxyphenol with glyoxylic acid in alkaline medium to form a mandelic acid intermediate.

-

Reduction : Use red phosphorus/iodine or catalytic hydrogenation to reduce the α-keto group to -CH₂-COOH.

-

Dechlorination (if applicable): Catalytic hydrogenation for halogen removal.

Biochemical Transformations

In biological systems, the compound may undergo:

-

Conjugation : Glucuronidation or sulfation at the phenolic -OH (observed in related hydroxyphenylacetic acids ).

-

Deamination : Conversion to 2-(3-hydroxy-4-oxophenyl)acetic acid via oxidase enzymes.

-

Microbial metabolism : Degradation via decarboxylation or ring cleavage (common in aromatic acids ).

Reported Metabolites in Related Compounds ( ):

| Parent Compound | Major Metabolites | Pathway |

|---|---|---|

| 4-Hydroxyphenylacetic acid | 2-Phenylacetic acid, glucuronides | Decarboxylation, conjugation |

Stability and Degradation

-

Thermal Stability : Likely decomposes above 200°C, releasing CO₂ and forming aromatic amines.

-

Photodegradation : Susceptible to UV-induced oxidation (similar to phenolic compounds ).

-

pH Sensitivity :

Analytical Characterization

Methods validated for analogous compounds ( ):

-

UPLC-MS/MS :

-

Ionization : Negative ESI for -COOH; positive ESI for -NH₂.

-

MRM transitions : m/z 180.9 → 134.0 (for deprotonated species).

-

-

Chromatography : Reverse-phase C18 column with acetic acid/acetonitrile gradient.

科学研究应用

1. Neurotransmitter Modulation

2-(4-Amino-3-hydroxyphenyl)acetic acid has been studied for its role as a modulator of neurotransmitters. It influences the secretion of anabolic hormones and can enhance mental performance during stress-related tasks. This property makes it of interest in neuropharmacology and cognitive enhancement research .

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. Its ability to scavenge free radicals positions it as a potential therapeutic agent in conditions associated with oxidative stress .

3. Anti-inflammatory Effects

The compound has shown promise in inhibiting pathways related to inflammation, particularly through its action on phosphoinositide 3-kinases (PI3K). This makes it relevant for developing treatments for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

4. Cancer Research

Studies have suggested that this compound may play a role in cancer therapy by modulating cellular signaling pathways involved in tumor growth and metastasis. Its interaction with PI3K pathways is particularly noteworthy in this context .

Case Study 1: Neuroprotective Effects

In a study published in Frontiers in Pharmacology, researchers investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results demonstrated that the compound significantly reduced cell death and improved cell viability by enhancing antioxidant enzyme activity .

Case Study 2: Anti-inflammatory Mechanisms

A study conducted on murine models of asthma revealed that treatment with this compound reduced airway hyper-responsiveness and inflammatory cell accumulation in the lungs. The findings suggest that it could be developed into a therapeutic agent for managing asthma symptoms effectively .

作用机制

The mechanism of action of 2-(4-amino-3-hydroxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. Additionally, it may modulate gene expression and inhibit cell proliferation, contributing to its potential anticancer effects .

相似化合物的比较

4-Hydroxyphenylacetic acid: Lacks the amino group, making it less reactive in certain chemical reactions.

3-Hydroxyphenylacetic acid: Similar structure but with the hydroxyl group at a different position, affecting its reactivity and applications.

4-Amino-phenylacetic acid: Lacks the hydroxyl group, which influences its chemical behavior and biological activity

Uniqueness: 2-(4-amino-3-hydroxyphenyl)acetic acid is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which enhances its reactivity and potential applications in various fields. Its dual functional groups allow for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

生物活性

2-(4-amino-3-hydroxyphenyl)acetic acid, also known as 4-amino-3-hydroxyphenylacetic acid or simply AHPA, is a compound of significant interest in biochemical research due to its diverse biological activities. Its unique structure, featuring both amino and hydroxyl groups on a phenyl ring, enhances its reactivity and potential applications in various fields, including medicine and agriculture. This article explores the biological activity of AHPA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Key Features

- Amino Group : Enhances solubility and biological interactions.

- Hydroxyl Group : Contributes to antioxidant properties.

- Carboxylic Acid : Facilitates interaction with biological targets.

Antioxidant Properties

AHPA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it scavenges reactive oxygen species (ROS), thereby reducing cellular damage. The antioxidant capacity of AHPA can be quantitatively assessed using various assays, including DPPH radical scavenging and ABTS assays.

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH | 25.3 | |

| ABTS | 18.7 |

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that AHPA can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Case Study: HeLa Cell Line

In a study evaluating the antiproliferative effects of AHPA on HeLa cells, it was found that:

- IC50 = 15 µM after 48 hours of treatment.

- Mechanism: Induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

AHPA has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies based on the type of microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The biological activity of AHPA is attributed to several mechanisms:

- Antioxidant Activity : Reduces oxidative stress by scavenging free radicals.

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing their proliferation.

- Gene Expression Modulation : Influences the expression of genes involved in apoptosis and cell survival pathways.

Research Findings

Recent studies have focused on the synthesis of derivatives of AHPA to enhance its biological activity. For instance, modifications to the phenolic structure have led to compounds with improved anticancer and antimicrobial efficacy.

Synthesis of Derivatives

A study synthesized several derivatives based on AHPA, assessing their biological activities:

| Derivative | Activity Type | IC50/ MIC Value |

|---|---|---|

| Hydroxylated derivative | Anticancer | IC50 = 12 µM |

| Amino-substituted derivative | Antimicrobial | MIC = 8 µg/mL |

These findings suggest that structural modifications can significantly enhance the therapeutic potential of AHPA derivatives.

属性

IUPAC Name |

2-(4-amino-3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBRNLKXQFPHIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158080 | |

| Record name | 4-Amino-3-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133331-79-0 | |

| Record name | 4-Amino-3-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133331-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-hydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133331790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。